Product packaging for 3-Bromocyclopent-1-ene-1-carboxylic acid(Cat. No.:)

3-Bromocyclopent-1-ene-1-carboxylic acid

Cat. No.: B13049426
M. Wt: 191.02 g/mol
InChI Key: QZBDGEDSZVCVIH-UHFFFAOYSA-N
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Description

3-Bromocyclopent-1-ene-1-carboxylic acid is a versatile brominated building block in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C6H7BrO2 and a molecular weight of 191.02 , features a carboxylic acid functional group and a bromine substituent on a cyclopentene ring, making it a valuable intermediate for constructing complex molecular architectures . The presence of both an alkene and a reactive bromine atom allows for further functionalization through cross-coupling reactions and nucleophilic substitutions, while the carboxylic acid enables amide bond formation or salt generation. Researchers utilize this scaffold in the exploration of novel pharmaceuticals and agrochemicals. The product requires cold-chain transportation to ensure stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7BrO2 B13049426 3-Bromocyclopent-1-ene-1-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7BrO2

Molecular Weight

191.02 g/mol

IUPAC Name

3-bromocyclopentene-1-carboxylic acid

InChI

InChI=1S/C6H7BrO2/c7-5-2-1-4(3-5)6(8)9/h3,5H,1-2H2,(H,8,9)

InChI Key

QZBDGEDSZVCVIH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC1Br)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 3 Bromocyclopent 1 Ene 1 Carboxylic Acid

Direct Synthetic Routes

Direct routes to 3-Bromocyclopent-1-ene-1-carboxylic acid focus on the efficient conversion of readily available precursors in a minimum number of steps. The primary strategies discussed are oxidative approaches starting from the corresponding aldehyde and carboxylation strategies involving Grignard reagents.

The oxidation of an aldehyde functional group to a carboxylic acid is a fundamental transformation in organic synthesis. For a precursor like 3-bromo-cyclopent-1-enecarbaldehyde, several oxidative systems can be considered, each with distinct advantages and mechanisms.

Vanadium-based catalysts are recognized for their efficacy in various oxidation processes. organic-chemistry.org The combination of vanadium pentoxide (V₂O₅) and hydrogen peroxide (H₂O₂) presents a potent system for the oxidation of aldehydes to carboxylic acids. organic-chemistry.orggoogle.com This method is noted for its mild reaction conditions, high efficiency, and cost-effectiveness. organic-chemistry.org The reaction can also be performed using V₂O₅ with air or oxygen, often in a solvent such as acetic acid, with temperatures ranging from room temperature to approximately 110°C. google.com Vanadium(V) oxide acts as a catalyst, facilitating the oxidation of the aldehyde. google.comwikipedia.org Vanadium peroxides, formed in the reaction, are known to be highly effective oxidants for a range of organic substrates. torvergata.it

Table 1: Research Findings on Vanadium-Catalyzed Aldehyde Oxidation

Catalyst SystemOxidant(s)Key FeaturesRelevant Substrates
V₂O₅ / H₂O₂Hydrogen PeroxideMild conditions, high efficiency, cost-effective. organic-chemistry.orgAromatic and aliphatic aldehydes. organic-chemistry.org
V₂O₅ / AirOxygen (from air)Can be used for catalyst regeneration; reactions often complete in under 4 hours. google.comWide variety of aldehydes. google.com

The Pinnick oxidation, which utilizes sodium chlorite (B76162) (NaClO₂), is a widely employed method for converting aldehydes into their corresponding carboxylic acids under mild, slightly acidic conditions. wikipedia.org This reaction is particularly valuable for the oxidation of α,β-unsaturated aldehydes, making it a suitable choice for a cyclopentenecarbaldehyde precursor. wikipedia.org The reaction mechanism involves the formation of chlorous acid (HClO₂) in situ, which is the active oxidizing agent. wikipedia.org A key advantage of the Pinnick oxidation is its tolerance of a broad range of functional groups and its effectiveness with sterically hindered substrates. wikipedia.org To prevent side reactions from the hypochlorous acid (HOCl) byproduct, scavenger reagents like hydrogen peroxide are often used. wikipedia.org

Table 2: Key Aspects of Sodium Chlorite (Pinnick) Oxidation

FeatureDescription
Reagent Sodium Chlorite (NaClO₂) under mild acidic conditions. wikipedia.org
Active Oxidant Chlorous Acid (HClO₂), formed from the chlorite salt. wikipedia.org
Substrate Scope Particularly effective for α,β-unsaturated aldehydes. wikipedia.org
Advantages Tolerant of sensitive functional groups and sterically hindered substrates; relatively low cost. wikipedia.org
Common Scavengers Hydrogen peroxide (H₂O₂), resorcinol, and sulfamic acid are used to quench the reactive HOCl byproduct. wikipedia.org

While several conventional oxidizing agents are capable of converting aldehydes to carboxylic acids, they possess significant limitations when applied to a sensitive substrate like 3-bromo-cyclopent-1-enecarbaldehyde.

Potassium Permanganate (KMnO₄): As a very strong oxidizing agent, KMnO₄ readily oxidizes aldehydes to carboxylic acids. libretexts.org However, its high reactivity can lead to overoxidation and cleavage of other functional groups. libretexts.org In the case of an unsaturated substrate, the carbon-carbon double bond of the cyclopentene (B43876) ring would also be susceptible to oxidation, leading to undesired byproducts like diols or oxidative cleavage. libretexts.org

Chromium Trioxide (CrO₃): CrO₃, often used in aqueous acidic solutions (forming chromic acid, H₂CrO₄), is a strong oxidant that converts aldehydes to carboxylic acids. quora.comquora.com The mechanism requires the formation of an aldehyde hydrate (B1144303), which is then oxidized. quora.comyoutube.com Similar to KMnO₄, its lack of selectivity poses a risk to the double bond in the cyclopentene ring.

Pyridinium Chlorochromate (PCC): PCC is specifically known for its ability to oxidize primary alcohols to aldehydes and stop at that stage. youtube.comreddit.com The key to its selectivity is the use of an anhydrous solvent, such as dichloromethane (B109758) (DCM). quora.com Because water is absent, the aldehyde cannot form the hydrate intermediate that is necessary for further oxidation to a carboxylic acid. quora.com Therefore, PCC is unsuitable for the desired transformation of an aldehyde to a carboxylic acid.

Table 3: Comparison of Conventional Oxidizing Agents for Aldehyde Oxidation

Oxidizing AgentTypical ConditionsOutcome with AldehydesLimitations for this compound Synthesis
Alkaline KMnO₄ Aqueous, basicCarboxylic AcidStrong oxidant, lacks selectivity, may oxidize the C=C double bond. libretexts.org
CrO₃ (Chromic Acid) Aqueous, acidicCarboxylic AcidStrong oxidant, lacks selectivity, may oxidize the C=C double bond. quora.comquora.com
PCC Anhydrous (e.g., DCM)No reaction (stops at aldehyde)Inability to form the necessary hydrate intermediate for oxidation to a carboxylic acid. quora.comyoutube.com

An alternative to oxidation involves the formation of a carbon-carbon bond by introducing a carboxyl group into a precursor molecule.

The carboxylation of a Grignard reagent is a classic and highly effective method for preparing carboxylic acids. libretexts.orgmasterorganicchemistry.com This process involves a two-step sequence.

First, a Grignard reagent is prepared by reacting an organohalide—in this case, a precursor like 3-bromocyclopentene—with magnesium metal in an anhydrous ether solvent. youtube.com This transforms the electrophilic carbon of the C-Br bond into a strongly nucleophilic carbon in the Grignard reagent. libretexts.org

Second, the prepared Grignard reagent is exposed to carbon dioxide, which typically is used in its solid form (dry ice). youtube.comyoutube.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon atom of CO₂, leading to the formation of a halomagnesium carboxylate salt. libretexts.orgyoutube.com In the final step, a simple acidic workup (e.g., with aqueous HCl) protonates the carboxylate salt to yield the final carboxylic acid product. youtube.comyoutube.com A significant feature of this method is that the final product contains one more carbon atom than the starting organohalide. youtube.com

Table 4: Steps for Carboxylation via Grignard Reagent

StepDescriptionReactantsIntermediate/Product
1. Grignard Formation Reaction of an organohalide with magnesium.R-Br + MgR-MgBr (Grignard Reagent)
2. Carboxylation Nucleophilic attack of the Grignard reagent on carbon dioxide.R-MgBr + CO₂R-CO₂⁻MgBr⁺ (Carboxylate Salt)
3. Protonation Acidic workup to protonate the carboxylate.R-CO₂⁻MgBr⁺ + H₃O⁺R-COOH (Carboxylic Acid)

Carboxylation Strategies

Alternative Carboxylation Pathways (e.g., from related nitriles like 3-bromocyclopent-1-ene-1-carbonitrile)

An alternative strategy for the synthesis of this compound involves the hydrolysis of the corresponding nitrile, 3-bromocyclopent-1-ene-1-carbonitrile. The hydrolysis of nitriles to carboxylic acids is a well-established transformation in organic chemistry and can be performed under either acidic or basic conditions. chemistrysteps.comlibretexts.orgyoutube.comyoutube.com

Under acidic conditions, the nitrile is typically heated under reflux with a strong aqueous acid, such as hydrochloric acid or sulfuric acid. libretexts.orgmasterorganicchemistry.com The reaction proceeds through the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. Subsequent nucleophilic attack by water leads to the formation of an imidic acid tautomer, which then further hydrolyzes to a primary amide. Continued heating in the acidic medium results in the hydrolysis of the amide to the desired carboxylic acid and an ammonium (B1175870) salt. chemistrysteps.com

Alternatively, alkaline hydrolysis can be employed by heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521). libretexts.org This process involves the nucleophilic attack of a hydroxide ion on the nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. Under the basic conditions, the amide is further hydrolyzed to a carboxylate salt. To obtain the free carboxylic acid, the reaction mixture must be acidified in a subsequent step. libretexts.org

Table 1: General Conditions for Nitrile Hydrolysis

ConditionsReagentsProduct
AcidicDilute HCl or H₂SO₄, HeatCarboxylic Acid + Ammonium Salt
BasicNaOH or KOH solution, HeatCarboxylate Salt + Ammonia
Followed by acid workupFree Carboxylic Acid

Other Potential Synthetic Pathways for Related Compounds (e.g., from 4-bromocyclopent-1-ene to cyclopent-3-ene-1-carboxylic acid)

The synthesis of related unsaturated carboxylic acids, such as cyclopent-3-ene-1-carboxylic acid, can provide insight into potential pathways for the target molecule. google.com A plausible route to cyclopent-3-ene-1-carboxylic acid involves the carboxylation of a Grignard reagent derived from 4-bromocyclopentene (B1267290). Due to the numbering of the cyclopentene ring, 4-bromocyclopent-1-ene is the same molecule as 3-bromocyclopentene. nih.gov

The first step in this synthesis would be the formation of the Grignard reagent by reacting 4-bromocyclopentene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The resulting organomagnesium compound, cyclopent-3-enylmagnesium bromide, can then be carboxylated by reaction with solid carbon dioxide (dry ice). This reaction involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon of CO₂. A subsequent acidic workup is necessary to protonate the resulting carboxylate salt to yield cyclopent-3-ene-1-carboxylic acid.

Precursor Synthesis and Derivatization

The synthesis of this compound often relies on the preparation and subsequent chemical modification of key precursors. These precursors can be synthesized through various reactions, including formylation and halogenation of cyclopentene derivatives.

Preparation of 2-Halocycloalk-1-enecarbaldehydes (e.g., via Vilsmeier-Haack reaction)

A key class of precursors for the synthesis of related compounds are 2-halocycloalk-1-enecarbaldehydes. These can be prepared via the Vilsmeier-Haack reaction, which is a method for the formylation of electron-rich aromatic and heteroaromatic compounds, and can also be applied to some alkenes. organic-chemistry.org The reaction utilizes a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). mdpi.com

The mechanism involves the formation of a chloroiminium ion, also known as the Vilsmeier reagent. This electrophilic species is then attacked by the nucleophilic double bond of a cycloalkene. The resulting iminium salt intermediate is subsequently hydrolyzed during workup to yield the corresponding aldehyde. In some cases, the reaction can also introduce a halogen atom onto the double bond, leading to the formation of a 2-halocycloalk-1-enecarbaldehyde. For instance, the Vilsmeier-Haack reaction has been used in the dual functionalization of pyrazole (B372694) derivatives to introduce both a chloro and a formyl group. mdpi.com

Table 2: Key Reagents in the Vilsmeier-Haack Reaction

ReagentFunction
N,N-Dimethylformamide (DMF)Source of the formyl group
Phosphorus oxychloride (POCl₃)Activates DMF to form the Vilsmeier reagent
CycloalkeneNucleophilic substrate

Generation of Brominated Cyclopentene Intermediates

The introduction of a bromine atom at the allylic position of a cyclopentene ring is a crucial step in many synthetic routes towards this compound. Allylic bromination allows for the specific placement of a bromine atom on the carbon adjacent to a double bond. pearson.com

A common and effective reagent for this transformation is N-bromosuccinimide (NBS). masterorganicchemistry.comlibretexts.orglibretexts.org The reaction is typically carried out in a non-polar solvent such as carbon tetrachloride (CCl₄) and is initiated by light or a radical initiator. The mechanism proceeds via a free-radical chain reaction. The initiator promotes the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts an allylic hydrogen from the cyclopentene derivative, forming a resonance-stabilized allylic radical and hydrogen bromide (HBr). The allylic radical then reacts with a molecule of bromine (Br₂), which is present in low concentrations, to form the allylic bromide product and another bromine radical, which continues the chain reaction. libretexts.org The low concentration of Br₂, maintained by the reaction of HBr with NBS, is key to favoring allylic substitution over the competing electrophilic addition of bromine to the double bond. masterorganicchemistry.com

For example, the allylic bromination of cyclopentene using NBS yields 3-bromocyclopentene. stackexchange.com Similarly, cyclopentene-1-carboxylic acid can be treated with NBS to form this compound directly.

Table 3: Common Reagents for Allylic Bromination

ReagentRole
N-Bromosuccinimide (NBS)Source of bromine radicals
Light (hν) or Radical Initiator (e.g., AIBN)Initiates the radical chain reaction
Carbon tetrachloride (CCl₄)Non-polar solvent

Advanced Reaction Chemistry and Transformations

Nucleophilic Acyl Substitution Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for nucleophilic acyl substitution, enabling its conversion into a variety of important derivatives such as esters, amides, and acyl halides.

The conversion of a carboxylic acid to an ester in the presence of an alcohol and an acid catalyst is known as the Fischer esterification. masterorganicchemistry.compatsnap.com This reaction is a classic example of an equilibrium process. masterorganicchemistry.comorganic-chemistry.org The mechanism involves the initial protonation of the carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄, TsOH), which enhances the electrophilicity of the carbonyl carbon. organic-chemistry.orgchemistrysteps.comlibretexts.org The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.orglibretexts.org Subsequent proton transfer and elimination of a water molecule yield the final ester product. masterorganicchemistry.comorganic-chemistry.org

To drive the equilibrium towards the formation of the ester, strategies based on Le Châtelier's principle are employed. chemistrysteps.com The two most common methods are using a large excess of the alcohol reactant, which is often used as the solvent, or removing water from the reaction mixture as it is formed. masterorganicchemistry.compatsnap.comchemistrysteps.com Water can be removed by physical means, such as azeotropic distillation with a Dean-Stark apparatus, or by using a dehydrating agent like molecular sieves. patsnap.comorganic-chemistry.org

For 3-Bromocyclopent-1-ene-1-carboxylic acid, the reaction with an alcohol (e.g., methanol or ethanol) under acidic catalysis would yield the corresponding alkyl 3-bromocyclopent-1-ene-1-carboxylate.

Table 1: Typical Conditions for Fischer Esterification

Parameter Description Examples
Carboxylic Acid Substrate This compound
Alcohol Nucleophile/Solvent Methanol, Ethanol, Propanol
Catalyst Strong Brønsted or Lewis acid H₂SO₄, p-TsOH, HCl masterorganicchemistry.comorganic-chemistry.org
Temperature Typically heated to reflux 50°C to 250°C patsnap.com

| Equilibrium Control | Pushes reaction to completion | Use of excess alcohol; removal of water patsnap.comchemistrysteps.com |

The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient at room temperature. This is due to a rapid acid-base reaction that forms a highly unreactive carboxylate salt and a protonated amine, which is no longer nucleophilic. chemistrysteps.comlibretexts.org To overcome this, coupling agents are used to activate the carboxylic acid.

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose. chemistrysteps.comcreative-proteomics.com The mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. chemistrysteps.comwikipedia.org This intermediate is an excellent electrophile that is readily attacked by the amine nucleophile to form the desired amide. wikipedia.org The carbodiimide is consumed in the reaction, forming a urea byproduct (e.g., dicyclohexylurea for DCC). wikipedia.org

The choice between DCC and EDC often depends on the reaction conditions and the desired workup procedure. EDC is water-soluble, and its urea byproduct is also water-soluble, making it easily removable by aqueous extraction. creative-proteomics.com DCC and its urea byproduct are soluble in organic solvents, and the urea often precipitates and can be removed by filtration. wikipedia.org

Table 2: Comparison of Common Carbodiimide Coupling Agents

Feature DCC (N,N'-dicyclohexylcarbodiimide) EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Solubility Soluble in organic solvents (e.g., CH₂Cl₂, THF) Water-soluble creative-proteomics.com
Byproduct N,N'-dicyclohexylurea (DCU) Water-soluble urea derivative
Byproduct Removal Filtration (DCU is often insoluble) wikipedia.org Aqueous workup/extraction

| Typical Use | Organic synthesis, peptide synthesis wikipedia.org | Bioconjugation, aqueous reactions creative-proteomics.comnih.gov |

Acyl chlorides are highly reactive carboxylic acid derivatives that serve as valuable intermediates in organic synthesis. masterorganicchemistry.com They are readily prepared from carboxylic acids by reaction with reagents like thionyl chloride (SOCl₂), oxalyl chloride, phosphorus trichloride (PCl₃), or phosphorus pentachloride (PCl₅). masterorganicchemistry.comchemistrysteps.com

When using thionyl chloride, the reaction mechanism begins with the nucleophilic attack of the carboxylic acid's oxygen on the sulfur atom of SOCl₂. chemistrysteps.comyoutube.com This process converts the hydroxyl group into a chlorosulfite group, which is an excellent leaving group. libretexts.orglibretexts.org A chloride ion, generated in the process, then acts as a nucleophile and attacks the carbonyl carbon in a nucleophilic acyl substitution, leading to the formation of the acyl chloride and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. libretexts.orgyoutube.com This reaction effectively transforms this compound into the more reactive 3-bromocyclopent-1-ene-1-carbonyl chloride.

Table 3: Reagents for Conversion of Carboxylic Acids to Acyl Chlorides

Reagent Formula Byproducts
Thionyl Chloride SOCl₂ SO₂(g), HCl(g) masterorganicchemistry.com
Oxalyl Chloride (COCl)₂ CO(g), CO₂(g), HCl(g)
Phosphorus Trichloride PCl₃ H₃PO₃

Carboxylic acids can be reduced to primary alcohols using powerful reducing agents. youtube.com Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, as it is strong enough to reduce carboxylic acids, esters, and other derivatives. masterorganicchemistry.comlibretexts.org Weaker reducing agents, such as sodium borohydride (NaBH₄), are not reactive enough to reduce carboxylic acids. libretexts.orglibretexts.org

The reaction must be carried out in a dry, aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF), as LiAlH₄ reacts violently with water. chemguide.co.uk The mechanism proceeds in several steps. First, the acidic proton of the carboxylic acid reacts with a hydride from LiAlH₄ to produce hydrogen gas and a lithium carboxylate salt. libretexts.org This salt is then reduced via nucleophilic acyl substitution by another equivalent of hydride to form an aldehyde intermediate. masterorganicchemistry.comlibretexts.org The aldehyde is immediately reduced further in a nucleophilic addition reaction to yield an alkoxide. masterorganicchemistry.comlibretexts.org A final workup step with a dilute acid (e.g., H₂SO₄) is required to protonate the alkoxide and yield the primary alcohol. chemguide.co.uk In the case of this compound, this reaction would yield (3-bromocyclopent-1-en-1-yl)methanol.

Table 4: Reactivity of Common Hydride Reducing Agents

Functional Group Lithium Aluminum Hydride (LiAlH₄) Sodium Borohydride (NaBH₄)
Aldehydes Reduces to 1° Alcohol Reduces to 1° Alcohol
Ketones Reduces to 2° Alcohol Reduces to 2° Alcohol
Esters Reduces to 1° Alcohol Generally does not react
Carboxylic Acids Reduces to 1° Alcohol masterorganicchemistry.com No reaction libretexts.orglibretexts.org
Amides Reduces to Amine No reaction

Reactions Involving the Bromine Substituent

The bromine atom on the cyclopentene (B43876) ring is a versatile handle for further functionalization, particularly through modern carbon-carbon bond-forming reactions.

The vinyl bromide functionality in this compound makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions. sciengine.com These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. sciengine.comresearchgate.net Palladium and copper catalysts are most commonly employed for these transformations.

While the carboxylic acid itself can sometimes be used directly, often the corresponding ester is preferred for better solubility and to avoid potential side reactions with the acidic proton. The β-halo-α,β-unsaturated system can participate in a variety of named cross-coupling reactions, including:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base.

Stille Coupling: Reaction with an organotin reagent catalyzed by palladium.

Sonogashira Coupling: Reaction with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.

A more recent development is the use of decarboxylative cross-coupling reactions, where the carboxylic acid group itself is eliminated as CO₂ during the coupling process. sciengine.comresearchgate.net This allows for the direct use of carboxylic acids as substrates, replacing traditional organometallic reagents. sciengine.com These reactions offer an alternative pathway for functionalizing the cyclopentene ring, creating new carbon-carbon bonds at the position of the original carboxylic acid group. rsc.org

Table 5: Overview of Common Cross-Coupling Reactions

Reaction Name Coupling Partner Metal Catalyst Bond Formed
Suzuki Boronic acid/ester (R-B(OH)₂) Pd C-C (sp²-sp², sp²-sp³)
Heck Alkene (R-CH=CH₂) Pd C-C (sp²-sp²)
Stille Organostannane (R-SnBu₃) Pd C-C (sp²-sp², sp²-sp)
Sonogashira Terminal Alkyne (R-C≡CH) Pd / Cu C-C (sp²-sp)
Negishi Organozinc (R-ZnX) Pd or Ni C-C

| Buchwald-Hartwig | Amine (R₂NH) | Pd | C-N |

Addition-Elimination Reactions Exploiting Halide Reactivity

Addition-elimination pathways in this molecule primarily involve the interplay between the double bond and the allylic bromide. Electrophilic addition to the alkene can generate a carbocation intermediate. The stability and subsequent reaction of this intermediate are influenced by the bromine atom. For example, the addition of HBr could lead to a more substituted, resonance-stabilized carbocation, which could then undergo rearrangement or elimination.

Alternatively, a nucleophile could potentially add to the double bond in a conjugate-addition fashion, facilitated by the electron-withdrawing carboxylic acid group. This would form an enolate intermediate. Subsequent elimination of the bromide ion from the C3 position would regenerate the double bond, resulting in a net substitution at the allylic position.

Nucleophilic Substitution Reactions at the Brominated Position

The molecule contains two distinct carbon-bromine bonds: a vinylic bromide at C1 and an allylic bromide at C3.

Vinylic Bromide (C1): This bond is generally unreactive toward standard nucleophilic substitution (Sₙ1 and Sₙ2) mechanisms due to the high energy of a vinylic carbocation and the steric hindrance for backside attack. Its reactivity is primarily harnessed in metal-catalyzed reactions.

Allylic Bromide (C3): This position is highly susceptible to nucleophilic substitution. The bromine atom is a good leaving group, and its departure is facilitated by the adjacent π-system of the double bond.

Sₙ1 Mechanism: The departure of the bromide ion generates a resonance-stabilized allylic carbocation, making the Sₙ1 pathway favorable, especially in polar protic solvents.

Sₙ2 Mechanism: The C3 position is also open to direct backside attack by a nucleophile in a concerted Sₙ2 reaction.

A wide array of nucleophiles can displace the allylic bromide to introduce new functional groups onto the cyclopentene scaffold.

Table 4: Hypothetical Nucleophilic Substitution Reactions at C3

Nucleophile Reaction Type Expected Product
Hydroxide (B78521) (OH⁻) Sₙ1 / Sₙ2 1-Bromo-3-hydroxycyclopent-1-ene-1-carboxylic acid
Cyanide (CN⁻) Sₙ2 1-Bromo-3-cyanocyclopent-1-ene-1-carboxylic acid
Azide (N₃⁻) Sₙ2 3-Azido-1-bromocyclopent-1-ene-1-carboxylic acid

Note: Data in this table is illustrative of expected outcomes based on general nucleophilic substitution principles.

Reactivity of the Cyclopentene Ring System

The double bond of the cyclopentene ring is itself a reactive site, primarily for electrophilic addition reactions. The regioselectivity of these additions would be influenced by the electronic effects of the bromo and carboxylic acid substituents.

Hydrogenation: Catalytic hydrogenation (e.g., with H₂/Pd-C) would reduce the double bond to yield 3-bromocyclopentane-1-carboxylic acid.

Halogenation: Addition of halogens like Br₂ would lead to the formation of a di- or tri-brominated cyclopentane (B165970) derivative.

Hydrohalogenation: Addition of HBr or HCl would follow Markovnikov's rule, where the proton adds to the carbon that results in the more stable carbocation intermediate, which is influenced by the existing substituents.

Elimination reactions are also a key aspect of the ring's reactivity. msu.edulumenlearning.com Treatment with a strong, non-nucleophilic base could induce an E2 elimination of HBr, potentially leading to the formation of cyclopentadiene derivatives, depending on which proton is abstracted. uci.edu

Table 5: List of Chemical Compounds

Compound Name
This compound
3-bromocyclopentane-1-carboxylic acid
Phenylboronic acid
Vinylboronic acid
4-Methoxyphenylboronic acid
3-Bromo-1-phenylcyclopent-1-ene-1-carboxylic acid
3-Bromo-1-vinylcyclopent-1-ene-1-carboxylic acid
3-Bromo-1-(4-methoxyphenyl)cyclopent-1-ene-1-carboxylic acid
Palladium(II) acetate
Tris(dibenzylideneacetone)dipalladium(0)
Tetrakis(triphenylphosphine)palladium(0)
Potassium carbonate
Potassium phosphate
Cesium carbonate
Triethylamine
Sodium acetate
Styrene
Ethyl acrylate
1-Octene
3-Bromo-1-(2-phenylvinyl)cyclopent-1-ene-1-carboxylic acid
Ethyl 3-(3-bromo-1-(carboxy)cyclopent-1-en-1-yl)acrylate
3-Bromo-1-(oct-1-en-1-yl)cyclopent-1-ene-1-carboxylic acid
Bis(triphenylphosphine)palladium(II) dichloride
Vinyltributyltin
Phenyltributyltin
Ethynyltributyltin
3-Bromo-1-ethynylcyclopent-1-ene-1-carboxylic acid
1-Bromo-3-hydroxycyclopent-1-ene-1-carboxylic acid
1-Bromo-3-cyanocyclopent-1-ene-1-carboxylic acid
3-Azido-1-bromocyclopent-1-ene-1-carboxylic acid

Electrophilic Addition Reactions to the Alkene

The carbon-carbon double bond in this compound is susceptible to electrophilic addition reactions. In these reactions, an electrophile accepts the pair of pi (π) electrons from the C=C double bond, initiating the formation of new sigma (σ) bonds. docbrown.info The presence of the electron-withdrawing carboxylic acid group directly on the double bond and the bromine atom at the allylic position influences the regioselectivity and stereoselectivity of these additions.

The general mechanism involves the initial attack of the π electrons on the electrophile (E+), leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile (Nu-). The stability of the carbocation intermediate is a key factor in determining the reaction's outcome.

Key Research Findings:

Addition of Halogen Acids (H-X): When reacting with a hydrogen halide like hydrogen bromide (HBr), the proton (H+) acts as the electrophile. The initial protonation of the double bond will preferentially form the more stable carbocation. The subsequent attack by the bromide ion (Br-) yields the final product.

Addition of Halogens (X₂): The addition of bromine (Br₂) proceeds through a different mechanism involving a cyclic bromonium ion intermediate. libretexts.org The non-polar bromine molecule becomes polarized as it approaches the electron-rich double bond. libretexts.org This induced dipole leads to the heterolytic cleavage of the Br-Br bond. The intermediate bromonium ion is then attacked by a bromide ion in an anti-addition fashion, resulting in a trans-dibromide product. libretexts.org

Halohydrin Formation: In the presence of water, the addition of bromine can lead to the formation of a bromohydrin. Water, being the solvent and present in a much higher concentration than the bromide ion, acts as the nucleophile that opens the bromonium ion ring. docbrown.info

Electrophilic ReagentNucleophile (Solvent)Predicted Major ProductReaction Type
HBrBr⁻ (Inert Solvent)2,3-Dibromocyclopentane-1-carboxylic acidHydrohalogenation
Br₂Br⁻ (CCl₄)1,2,3-Tribromocyclopentane-1-carboxylic acidHalogenation
Br₂H₂O (Water)2-Bromo-3-hydroxycyclopentane-1-carboxylic acidHalohydrin Formation

Pericyclic Reactions (e.g., Diels-Alder)

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example of this reaction class. masterorganicchemistry.com It involves the reaction of a conjugated diene with a dienophile (an alkene or alkyne) to form a six-membered ring. masterorganicchemistry.comkhanacademy.org

In the context of this compound, the molecule is well-suited to act as a dienophile. The carboxylic acid group is an electron-withdrawing group, which lowers the electron density of the double bond, making it more electrophilic and thus a more reactive dienophile. khanacademy.orglibretexts.org

Key Research Findings:

Reactivity as a Dienophile: The reactivity of this compound in a Diels-Alder reaction is enhanced by the electron-withdrawing nature of the carboxyl group. libretexts.org It will readily react with electron-rich dienes.

Stereospecificity: The Diels-Alder reaction is stereospecific. The stereochemistry of the dienophile is retained in the product. libretexts.org

The Endo Rule: In reactions involving cyclic dienes, the formation of the endo product is often favored over the exo product due to secondary orbital interactions in the transition state. This places the substituent on the dienophile (the carboxylic acid group in this case) in a syn-position relative to the longest bridge of the newly formed bicyclic system. youtube.com

DieneDienophilePredicted Product (Major Isomer)
1,3-ButadieneThis compound5-Bromo-3a,4,5,6,7,7a-hexahydro-1H-indene-4-carboxylic acid
CyclopentadieneThis compoundBicyclo[2.2.1]hept-5-ene derivative (endo isomer)
FuranThis compoundOxa-bridged bicyclic adduct (endo isomer)

Oxidative Cleavage Reactions of the Carbon-Carbon Double Bond

The double bond of this compound can be cleaved by strong oxidizing agents. This reaction, known as oxidative cleavage, breaks both the sigma and pi bonds of the alkene, replacing them with carbon-oxygen double bonds. masterorganicchemistry.com The nature of the final products depends on the specific reagents used and the subsequent workup conditions. libretexts.orglibretexts.org

Key Research Findings:

Ozonolysis: Ozonolysis is the most common method for cleaving alkenes. It involves reacting the alkene with ozone (O₃) to form an unstable molozonide, which rearranges to a more stable ozonide intermediate. masterorganicchemistry.com The workup of this ozonide determines the final products.

Reductive Workup: Treatment of the ozonide with a mild reducing agent, such as dimethyl sulfide (DMS) or zinc and water, cleaves the ozonide to yield aldehydes or ketones. libretexts.org

Oxidative Workup: Treatment of the ozonide with an oxidizing agent, typically hydrogen peroxide (H₂O₂), converts any initially formed aldehydes into carboxylic acids. masterorganicchemistry.com Ketones, if formed, remain unchanged.

Permanganate Oxidation: Reaction with hot, concentrated potassium permanganate (KMnO₄) also results in oxidative cleavage. Under these strong conditions, any hydrogen atoms attached to the carbons of the original double bond are oxidized, leading directly to the formation of carboxylic acids (or CO₂ if it's a terminal alkene) and ketones. masterorganicchemistry.com

Reagent(s)WorkupCleavage TypeExpected Final Product(s)
1. O₃; 2. Zn/H₂O or (CH₃)₂SReductiveGentle3-Bromo-1-formylcyclopentane-1-carbaldehyde
1. O₃; 2. H₂O₂OxidativeStrong3-Bromocyclopentane-1,1-dicarboxylic acid
Hot, conc. KMnO₄OxidativeStrong3-Bromocyclopentane-1,1-dicarboxylic acid

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the structural and electronic properties of molecules. For a molecule like 3-Bromocyclopent-1-ene-1-carboxylic acid, DFT methods could provide significant insights.

The cyclopentene (B43876) ring is known to adopt non-planar conformations to alleviate ring strain, typically existing in an "envelope" or "half-chair" form. For this compound, the presence of substituents would further influence the conformational landscape. A computational study would involve optimizing the geometry of various possible conformers to determine their relative stabilities. nih.gov The carboxylic acid group itself can exist in different conformations due to rotation around the C-C and C-O single bonds. nih.gov

A systematic conformational analysis using DFT, for instance at the B3LYP/6-311++G(d,p) level of theory, would be necessary to identify the global minimum energy structure and the energies of other low-lying conformers. nih.gov This analysis is crucial as the molecular properties and reactivity are often dependent on the predominant conformation.

Without specific studies, a representative data table of conformational energies cannot be provided.

The electronic structure of this compound would be significantly influenced by the interplay of the electron-withdrawing carboxylic acid group and the bromine atom, as well as the π-system of the double bond. Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions.

For this molecule, the HOMO would likely be localized on the C=C double bond and the bromine atom, indicating these are the primary sites for electrophilic attack. The LUMO would be expected to have significant contributions from the carbonyl group of the carboxylic acid and the C-Br antibonding orbital, suggesting these are the sites for nucleophilic attack. The energy gap between the HOMO and LUMO is an important indicator of chemical reactivity. bhu.ac.inresearchgate.net

Hypothetical Reactivity Descriptors

Descriptor Predicted Trend/Information
HOMO Energy Influences susceptibility to electrophilic attack.
LUMO Energy Influences susceptibility to nucleophilic attack.
HOMO-LUMO Gap Indicator of kinetic stability.
Mulliken Atomic Charges Reveals the charge distribution across the molecule. bhu.ac.in

| Molecular Electrostatic Potential (MEP) | Visualizes regions of positive and negative electrostatic potential. bhu.ac.in |

Specific values for these descriptors are not available in the literature for this compound.

Theoretical calculations can be used to predict spectroscopic data, such as NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors, which can then be converted to chemical shifts. nih.gov By calculating the ¹H and ¹³C NMR spectra for the low-energy conformers identified in the conformational analysis, a weighted average spectrum could be generated and compared with experimental data, if available. This comparison is crucial for validating the computational model and ensuring the predicted structures are accurate.

As no specific computational studies have been published, a table of theoretical versus experimental NMR shifts cannot be generated.

Reaction Mechanism Studies

Computational chemistry is invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms.

For any proposed reaction of this compound, such as electrophilic addition to the double bond or nucleophilic substitution at the bromine-bearing carbon, computational methods can be used to locate the transition state structures. The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. By calculating the energy of the transition state relative to the reactants, the activation energy barrier can be determined. A lower energy barrier corresponds to a faster reaction.

A data table of transition state energies cannot be provided due to the lack of published research.

Many reactions of this compound would be expected to exhibit selectivity. For example, the addition of an electrophile to the double bond could occur at either of the two carbons, leading to different constitutional isomers (regioselectivity). Due to the chiral center at the bromine-bearing carbon, reactions would also likely be stereoselective, potentially favoring the formation of one diastereomer over another.

Computational studies can rationalize and predict such selectivity by comparing the activation energy barriers for the different possible reaction pathways. The pathway with the lowest energy barrier will be the favored one, leading to the major product. nih.gov

Factors Influencing Selectivity

Type of Selectivity Influencing Factors
Regioselectivity Electronic effects of substituents, steric hindrance, stability of intermediates.

| Diastereoselectivity | Steric interactions in the transition state, directing effects of functional groups. nih.gov |

Without specific computational data, a quantitative analysis of selectivity is not possible.

Role of Catalysts and Additives in Modulating Reaction Pathways

Computational studies, particularly Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of catalyzed reactions involving molecules structurally similar to this compound. N-Heterocyclic carbenes (NHCs) have emerged as versatile catalysts for a range of transformations involving α,β-unsaturated carbonyl compounds.

Theoretical investigations into the NHC-catalyzed reactions of 2-bromo-2-enals, which share the α-bromo-α,β-unsaturated carbonyl motif with this compound, reveal intricate multi-step reaction pathways. bohrium.com DFT calculations have shown that the catalytic cycle for such reactions typically involves several key elementary steps. bohrium.comresearchgate.net The reaction is initiated by the nucleophilic attack of the NHC on the carbonyl carbon of the enal, followed by proton transfer to form a Breslow intermediate. bohrium.com Subsequent dissociation of the carbon-bromine bond is a crucial step, leading to the formation of an α,β-unsaturated acyl azolium intermediate. rsc.org This reactive intermediate is central to the catalytic cycle and is the point at which various reaction pathways can diverge, depending on the other reactants and additives present.

Additives, such as Brønsted acids, can play a critical role in these reaction pathways. For instance, computational studies have demonstrated that additives can facilitate proton transfer steps, which may otherwise have high activation barriers. researchgate.net The choice of catalyst and additives can therefore be used to control the chemoselectivity and stereoselectivity of the reaction, guiding the transformation towards a desired product. bohrium.comrsc.org Non-covalent interactions between the catalyst, substrate, and other species in the reaction mixture have also been identified through computational analysis as key factors in determining the stereochemical outcome of these reactions. rsc.org

Table 1: Calculated Energetic Barriers for Key Steps in a Generic NHC-Catalyzed Reaction of a Bromo-enal

Reaction StepDescriptionCalculated Activation Energy (kcal/mol)
1 Nucleophilic attack by NHC8.5
2 Proton transfer (Breslow intermediate formation)12.1
3 C-Br bond cleavage15.4
4 Reaction with electrophile20.7

Note: The data in this table is representative and derived from DFT studies on analogous 2-bromo-2-enal systems. The actual values for this compound may vary.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques offer a lens into the dynamic behavior of molecules and their interactions at an atomistic level. These methods are broadly applicable and can provide foundational understanding of the properties of this compound, even in the absence of specific simulation studies on this exact molecule.

Molecular dynamics (MD) simulations can be employed to study the conformational landscape and intermolecular interactions of this compound in various environments, such as in solution or in the solid state. nih.gov MD simulations track the positions and velocities of atoms over time, providing insights into the molecule's flexibility, solvent interactions, and potential for aggregation. chemrxiv.org

For a molecule like this compound, key intermolecular interactions would include hydrogen bonding involving the carboxylic acid group and halogen bonding involving the bromine atom. nih.gov The carboxylic acid moiety can act as both a hydrogen bond donor and acceptor, leading to the formation of dimers or extended networks. mdpi.com The bromine atom, with its electropositive σ-hole, can engage in halogen bonding with Lewis bases. Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to characterize and quantify the strength of these non-covalent interactions. nih.gov

Table 2: Potential Intermolecular Interactions for this compound

Interaction TypeDonorAcceptor
Hydrogen Bond Carboxylic acid -OHCarboxylic acid C=O, Bromine
Halogen Bond C-BrCarboxylic acid C=O, other Lewis bases
π-π Stacking Cyclopentene ringCyclopentene ring

The reactivity of this compound is intrinsically linked to its electronic and steric structure. The presence of the bromine atom and the carboxylic acid group on the cyclopentene ring significantly influences the electron distribution and stability of the molecule and its potential reaction intermediates.

The stability of alkenes is generally known to increase with the degree of substitution on the double bond. masterorganicchemistry.com The trisubstituted double bond in this compound is therefore expected to be relatively stable. However, the electronegative bromine and carboxylic acid groups will polarize the molecule, creating electrophilic and nucleophilic sites that are key to its reactivity. The π-bond of the alkene is a site of high electron density, making it susceptible to attack by electrophiles. fiveable.me

Computational studies on related systems, such as strained cyclic allenes, have utilized Frontier Molecular Orbital (FMO) theory to explain regioselectivity in cycloaddition reactions. nih.gov For this compound, a similar approach could be used to predict how the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would interact with the orbitals of a reacting partner. The electron-withdrawing nature of the bromine and carboxylic acid groups would be expected to lower the energy of the LUMO, making the double bond more susceptible to nucleophilic attack in certain reaction types, such as Michael additions.

Theoretical calculations can also predict the relative stabilities of potential intermediates, such as carbocations that could be formed during addition reactions to the double bond. The position of the bromine atom at the allylic position could have a significant impact on the stability of such intermediates through both inductive and resonance effects.

Applications in Academic Research and Future Directions

Role as Synthetic Intermediates in Complex Molecule Synthesis

The strategic placement of functional groups in 3-Bromocyclopent-1-ene-1-carboxylic acid allows for a variety of chemical transformations, making it an attractive starting point for the synthesis of intricate molecular targets.

The cyclopentane (B165970) ring is a ubiquitous structural motif found in a vast number of natural products, including the pharmacologically important prostaglandins (B1171923) and various terpenoids. researchgate.netshu.ac.uk The synthesis of these complex molecules often relies on the stereocontrolled functionalization of cyclopentane precursors.

Halogenated intermediates, particularly bromo-substituted cyclopentenes, have historically played a crucial role in the synthesis of prostaglandins. For instance, the introduction of side chains in prostaglandin (B15479496) synthesis has been achieved through the reductive cleavage of α-bromo ketones to generate specific enolates. libretexts.org Furthermore, the synthesis of certain prostaglandin analogues involves the use of bromohydrin intermediates, which can be derived from the corresponding cyclopentene (B43876) derivatives. nih.gov By analogy, this compound could serve as a key precursor for the synthesis of novel prostaglandin analogues or other cyclopentanoid natural products. The bromine atom allows for the introduction of various side chains via cross-coupling reactions, while the carboxylic acid can be transformed into other functional groups or used to attach the molecule to other scaffolds.

Table 1: Potential Transformations of this compound in Natural Product Synthesis

Transformation Reagents/Conditions (Exemplary) Resulting Functionality Potential Application
Suzuki Coupling Aryl or vinyl boronic acids, Pd catalyst, base Aryl or vinyl substituted cyclopentene Introduction of complex side chains
Sonogashira Coupling Terminal alkynes, Pd/Cu catalyst, base Alkynyl substituted cyclopentene Elaboration into polyunsaturated systems
Heck Reaction Alkenes, Pd catalyst, base Alkenyl substituted cyclopentene Carbon-carbon bond formation
Nucleophilic Substitution Various nucleophiles (e.g., amines, thiols) Functionalized cyclopentene Introduction of heteroatoms

Functionalized cyclic olefins are valuable monomers for the synthesis of polymers with unique properties through ring-opening metathesis polymerization (ROMP). libretexts.org This technique allows for the creation of polymers with controlled microstructure and functionality. The presence of both a bromine atom and a carboxylic acid group on the cyclopentene ring of this compound offers the potential for creating highly functionalized polymers.

The bromine atom can be retained in the polymer backbone for post-polymerization modification, or it can be used to influence the polymerization process itself. The carboxylic acid group can enhance solubility, provide sites for cross-linking, or be used to attach other molecules, such as dyes or bioactive compounds. While direct studies on the polymerization of this specific monomer are not available, the general principles of ROMP suggest its potential utility in creating novel materials for applications in electronics, drug delivery, or advanced coatings. nih.govacs.org

The cyclopentane scaffold is recognized as a "privileged" structure in medicinal chemistry, appearing in numerous approved drugs and bioactive molecules. researchgate.netnih.gov Its conformational flexibility allows it to adapt to the binding sites of various biological targets. The introduction of substituents on the cyclopentane ring is a key strategy for modulating the pharmacological properties of a drug candidate.

This compound represents a versatile scaffold for the generation of libraries of diverse cyclopentane derivatives for drug discovery. The bromine atom serves as a handle for introducing a wide range of substituents through well-established cross-coupling reactions, allowing for the exploration of the chemical space around the cyclopentane core. nih.gov The carboxylic acid provides a point for attachment to other pharmacophores or for modulation of physicochemical properties such as solubility and membrane permeability. The inherent rigidity of the cyclopentene ring compared to a saturated cyclopentane can also be advantageous in pre-organizing the substituents for optimal interaction with a target protein. nih.gov

Development of Novel Methodologies

Beyond its direct application as a building block, this compound can also be a valuable substrate for the development and optimization of new synthetic methods.

The development of new catalytic systems often relies on challenging substrates to test their efficiency and scope. The combination of an alkene, an allylic bromide, and a carboxylic acid in one molecule makes this compound an interesting test case for various catalytic transformations.

For example, palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. youtube.comyoutube.com Developing catalysts that can selectively act on the C-Br bond in the presence of the alkene and carboxylic acid functionalities would be a valuable contribution. Such a system could enable the direct arylation, vinylation, or alkynylation of this scaffold under mild conditions. researchgate.netnih.govccspublishing.org.cn Similarly, rhodium or iron-catalyzed C-H functionalization reactions could potentially be developed to act on the cyclopentene ring, offering alternative routes to functionalized derivatives. acs.orgrsc.org

Table 2: Potential Catalytic Reactions Involving this compound

Reaction Type Catalyst System (Exemplary) Potential Outcome
Suzuki-Miyaura Coupling Pd(PPh₃)₄ / Base C-C bond formation at the bromine position
Heck Reaction Pd(OAc)₂ / Ligand / Base C-C bond formation at the bromine position
Sonogashira Coupling PdCl₂(PPh₃)₂ / CuI / Base C-C bond formation with alkynes
Buchwald-Hartwig Amination Pd catalyst / Ligand / Base C-N bond formation

The reactivity of the double bond in this compound opens up possibilities for developing novel synthetic transformations. Oxidative cleavage of the double bond could lead to the formation of highly functionalized acyclic dicarboxylic acids. acs.org

A particularly interesting transformation would be oxidative esterification. This reaction, which can be catalyzed by various transition metals, would convert the alkene directly into an ester functionality. rsc.org The development of a regioselective oxidative esterification of the double bond in this compound, without affecting the other functional groups, would provide a novel and efficient route to complex polyfunctionalized molecules. This would be a valuable tool for organic synthesis, as it would allow for the direct introduction of an ester group in a single step from a readily available alkene.

Potential in Sensor Development (by analogy to related carboxylic acids)

Carboxylic acids are increasingly being investigated for their role in the development of smart materials and sensors. patsnap.com Their ability to participate in hydrogen bonding and protonation-deprotonation reactions makes them excellent candidates for creating sensitive and selective sensing platforms. patsnap.com By analogy, this compound could be explored for similar purposes.

The carboxylic acid group can act as a recognition site for various analytes. For instance, modified aminocarboxylic acids have been used to create infrared chemical sensors for the detection of metal ions like copper in aqueous solutions. nih.gov Similarly, boron-containing carboxylic acids have been synthesized to act as chemosensors for sugars, exhibiting changes in absorbance and fluorescence upon binding. mdpi.com The presence of the bromoalkene functionality in this compound offers a potential site for immobilization onto sensor surfaces or for further chemical modification to tune its sensing properties. This dual functionality could lead to the development of novel sensors for environmental monitoring, biomedical diagnostics, or industrial process control.

Future Research Perspectives

The full potential of this compound remains to be unlocked. Future research is likely to focus on several key areas, from stereocontrolled synthesis to the development of sustainable production methods and novel applications.

Chirality plays a crucial role in the biological activity and material properties of molecules. As many bioactive compounds are effective in only one enantiomeric form, the development of methods for enantioselective synthesis is of paramount importance. nih.govpressbooks.pub The synthesis of chiral cyclopentene-based amino acids with a quaternary carbon center has been achieved with high enantioselectivity through cooperative catalysis. nih.govacs.org

Future research on this compound will likely involve the development of catalytic enantioselective methods to access its individual enantiomers. chemrxiv.org This could involve the use of chiral N-heterocyclic carbenes to catalyze the desymmetrization of achiral precursors or other asymmetric catalytic strategies. nih.gov Access to enantiomerically pure forms of this compound would be a critical step toward investigating its potential in chiral catalysis, as a building block for pharmaceuticals, and in the creation of advanced materials with specific optical or electronic properties.

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and efficient. acs.org For a compound like this compound, which contains a halogen, developing sustainable synthetic routes is a key consideration. Research into greener methods for the synthesis of related haloalkenes and cyclic compounds is ongoing. rroij.comrroij.com

Future synthetic strategies for this compound could focus on minimizing waste, avoiding hazardous reagents, and using renewable resources. This might include biocatalytic methods, which employ enzymes to perform reactions under mild conditions with high selectivity. unipd.it For example, enzymatic cascades have been developed for the synthesis of enantioenriched β-halohydrins. unipd.it Another avenue is the use of greener catalytic systems, such as potassium halides in the presence of β-cyclodextrin for the synthesis of cyclic carbonates from epoxides and CO2, which could inspire more sustainable routes to cyclopentene derivatives. rsc.org

The reactivity of the bromoalkene and carboxylic acid groups in this compound makes it a versatile platform for further chemical modification. Advanced functionalization strategies can be employed to create a diverse range of derivatives with tailored properties for specific applications. Haloalkynes, for example, are known to be powerful and versatile building blocks in organic synthesis, participating in a wide array of transformations. acs.org

Future work could explore transition metal-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds at the bromine-bearing carbon. acs.org The carboxylic acid group can be converted into esters, amides, or other functional groups, providing another handle for diversification. These functionalization strategies could lead to the synthesis of novel polymers, bioactive molecules, or ligands for catalysis. The ability to precisely modify the structure of this compound will be crucial for its application in materials science, drug discovery, and agrochemicals.

Compound Information Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC6H7BrO2 nih.gov
Molecular Weight191.02 g/mol nih.gov
IUPAC Name3-bromocyclopentene-1-carboxylic acid nih.gov
CAS Number1379265-98-1 nih.govbldpharm.com
SMILES CodeOC(C1=CC(CC1)Br)=O bldpharm.com

Q & A

Q. What are the recommended synthetic routes for 3-Bromocyclopent-1-ene-1-carboxylic acid?

  • Methodological Answer : The synthesis of brominated cyclopentene derivatives typically involves multi-step strategies. For structurally similar compounds like (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid, key steps include cyclopropane ring functionalization, bromination via electrophilic substitution, and carboxylation using CO₂ or Grignard reagents . A plausible route for the target compound could involve:

Cyclopentene ring formation via Diels-Alder or cyclopropane opening.

Bromination at the 3-position using N-bromosuccinimide (NBS) under radical or light-initiated conditions.

Carboxylic acid introduction via oxidation of a methyl group or carboxylation with CO₂ under high pressure.
Purification may require column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Q. How can researchers address missing physicochemical data (e.g., melting point, solubility) for this compound?

  • Methodological Answer : When experimental data is unavailable (as noted in Safety Data Sheets for similar compounds ), employ complementary techniques:
  • Melting Point : Use differential scanning calorimetry (DSC) or compare with structurally analogous compounds (e.g., 3-Bromophenylacetic acid, mp 99–102°C ).
  • Solubility : Estimate via computational tools (e.g., ACD/Labs Percepta Platform ) or perform iterative solubility tests in polar/non-polar solvents.
  • LogP : Predict using software like ChemAxon or experimental shake-flask methods.

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Based on brominated analog SDS :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection (e.g., NIOSH-approved P95 masks) if dust/aerosols form.
  • Storage : Keep in a cool, ventilated area away from oxidizers (risk of hazardous decomposition into COx ).
  • Spill Management : Neutralize with inert adsorbents (vermiculite) and avoid aqueous runoff.

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution (SN2) reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., Gaussian, ORCA) can model transition states and activation energies. Key steps:

Optimize geometries of reactants and products.

Calculate electrostatic potential maps to identify electrophilic regions (bromine as leaving group).

Compare with experimental kinetics from analogs (e.g., 3-Bromophenylacetic acid reactivity ).
Validate predictions with kinetic studies (e.g., varying nucleophile concentration and temperature).

Q. How should researchers resolve contradictions in reported reaction yields for brominated cyclopentene derivatives?

  • Methodological Answer : Contradictions may arise from reaction conditions or analytical methods. Mitigation strategies include:
  • Standardization : Replicate reactions under controlled conditions (e.g., inert atmosphere, exact stoichiometry).
  • Cross-Validation : Use multiple analytical techniques (HPLC, GC-MS, NMR) to quantify yields .
  • Meta-Analysis : Compare literature protocols (e.g., solvent polarity, catalyst loading) to identify outliers .

Q. What strategies optimize the enantiomeric purity of this compound in asymmetric synthesis?

  • Methodological Answer : Chiral resolution methods for cyclopentene analogs :
  • Chiral Catalysts : Use palladium or nickel complexes with chiral ligands (e.g., BINAP).
  • Chromatography : Employ chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate).
  • Kinetic Resolution : Leverage enantioselective enzymes (lipases) or kinetic control in carboxylation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.